
Bis(N-salicylidene-2-bromoaniline)-nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-salicylidene-2-bromoaniline)-nickel(II), abbreviated as Ni(SBA)2, is a coordination complex of nickel with the ligand N-salicylidene-2-bromoaniline. It is an important component of many catalytic processes, and has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science.
Scientific Research Applications
Ni(SBA)2 has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science. In terms of organic synthesis, Ni(SBA)2 has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and esters. In terms of catalysis, Ni(SBA)2 has been used as a catalyst for the hydrogenation of alkenes and the hydrolysis of amides. In terms of materials science, Ni(SBA)2 has been used as a catalyst for the synthesis of nanoparticles and nanowires.
Mechanism of Action
The mechanism of action of Ni(SBA)2 is complex and not fully understood. It is believed that the coordination complex acts as a Lewis acid, which facilitates the formation of a covalent bond between the nickel and the ligand, resulting in the formation of the coordination complex. The coordination complex then acts as a catalyst for the reactions it is used in, by providing a surface on which the reactants can interact and form the desired product.
Biochemical and Physiological Effects
Ni(SBA)2 has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science. However, its biochemical and physiological effects have not been extensively studied. It is believed that the coordination complex is not toxic and does not produce any adverse effects when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using Ni(SBA)2 in laboratory experiments is its high catalytic activity. It has been shown to be highly efficient in catalyzing a variety of reactions, including the hydrogenation of alkenes and the hydrolysis of amides. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be used in an organic solvent. Additionally, it is sensitive to air and moisture, so it must be stored in an airtight container.
Future Directions
The potential applications of Ni(SBA)2 are vast and its use in laboratory experiments is only beginning to be explored. Some potential future directions for research include the development of new catalysts based on Ni(SBA)2, the exploration of its potential applications in biochemistry and medicine, and the development of new methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to new applications in the fields of organic synthesis, catalysis, and materials science.
Synthesis Methods
Ni(SBA)2 can be synthesized by several different methods. One method involves the reaction of nickel(II) chloride hexahydrate and N-salicylidene-2-bromoaniline in aqueous solution to form the coordination complex. This reaction can be facilitated by the addition of a base, such as sodium hydroxide, to the reaction mixture. Another method involves the reaction of nickel(II) chloride hexahydrate and N-salicylidene-2-bromoaniline in an organic solvent, such as acetonitrile. This reaction can be catalyzed by the addition of a Lewis acid, such as boron trifluoride.
properties
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10BrNO.Ni/c2*14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBFNAHRYKCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Br2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-2-bromoaniline)-nickel(II) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


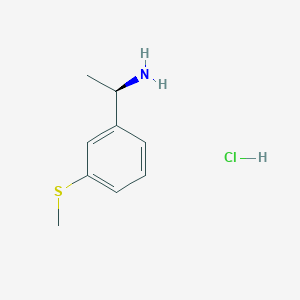
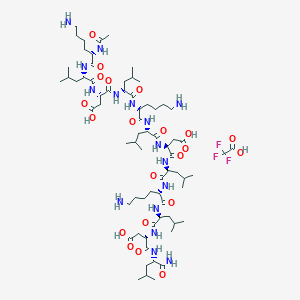



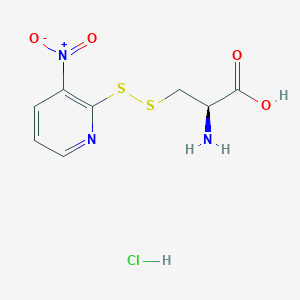
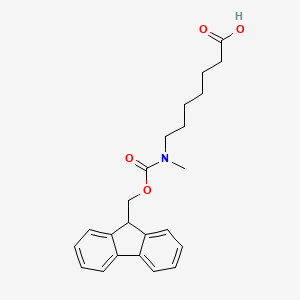

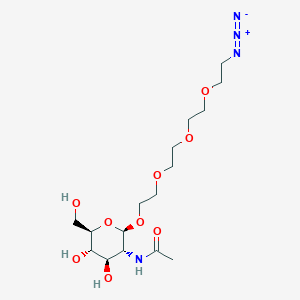
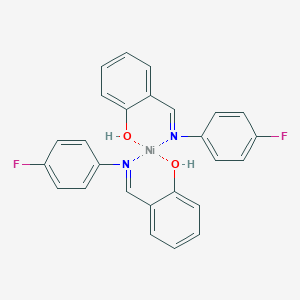

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)